

# Spectroscopic Data of 4-(3-trifluoromethyl-phenyl)-1H-indole: A Technical Overview

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## Compound of Interest

Compound Name: 4-(3-Trifluoromethyl-phenyl)-1H-indole

Cat. No.: B1344244

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An extensive search for experimentally obtained spectroscopic data for **4-(3-trifluoromethyl-phenyl)-1H-indole** has revealed a notable absence of specific  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and infrared (IR) data for this particular chemical compound in publicly accessible scientific literature and databases. While data for isomeric and related substituted indoles are available, the specific characterization of the **4-(3-trifluoromethyl-phenyl)-1H-indole** isomer appears to be unreported.

This guide, therefore, provides a generalized overview of the expected spectroscopic characteristics for this molecule based on established principles of organic spectroscopy and data from analogous structures. It is intended to serve as a reference for researchers who may synthesize this compound and require a predictive framework for its characterization.

## Expected Spectroscopic Features

The structure of **4-(3-trifluoromethyl-phenyl)-1H-indole** combines the indole nucleus with a 3-(trifluoromethyl)phenyl substituent at the C4 position. The following sections outline the anticipated spectroscopic signatures.

**$^1\text{H}$  NMR Spectroscopy:** The proton NMR spectrum is expected to be complex in the aromatic region (typically  $\delta$  7.0-8.5 ppm).

- **Indole Protons:** The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift ( $\delta > 8.0$  ppm). The protons on the indole ring (H2, H3, H5, H6, H7)

will exhibit characteristic couplings. H2 and H3 will likely appear as a doublet and a triplet respectively, though their chemical shifts will be influenced by the C4-substituent. The protons on the benzene portion of the indole ring (H5, H6, H7) will show splitting patterns corresponding to their positions relative to each other and the aryl substituent.

- **Phenyl Protons:** The protons of the 3-trifluoromethyl-phenyl group will present as a distinct set of signals in the aromatic region, with multiplicities and chemical shifts dictated by their substitution pattern.

**$^{13}\text{C}$  NMR Spectroscopy:** The carbon NMR spectrum will display signals for all carbon atoms in the molecule.

- **Indole Carbons:** The carbon atoms of the indole ring typically resonate in the range of  $\delta$  100-140 ppm.
- **Phenyl Carbons:** The carbons of the phenyl ring will also appear in the aromatic region. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The trifluoromethyl carbon itself will be a quartet with a large coupling constant.

**Infrared (IR) Spectroscopy:** The IR spectrum will provide information about the functional groups present.

- **N-H Stretch:** A characteristic sharp peak is expected in the region of  $3300\text{-}3500\text{ cm}^{-1}$  corresponding to the N-H stretching vibration of the indole ring.<sup>[1]</sup>
- **C-H Stretches:** Aromatic C-H stretching vibrations will be observed around  $3000\text{-}3100\text{ cm}^{-1}$ .
- **C=C Stretches:** Aromatic C=C stretching bands will appear in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- **C-F Stretches:** Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the range of  $1000\text{-}1350\text{ cm}^{-1}$ .

**Mass Spectrometry:** Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

- **Molecular Ion Peak:** The molecular ion peak ( $\text{M}^+$ ) would be expected at the calculated molecular weight of the compound.

- Fragmentation: Common fragmentation pathways for indoles involve the loss of small molecules like HCN.<sup>[2]</sup> The fragmentation pattern will also be influenced by the trifluoromethyl-phenyl substituent.<sup>[3]</sup>

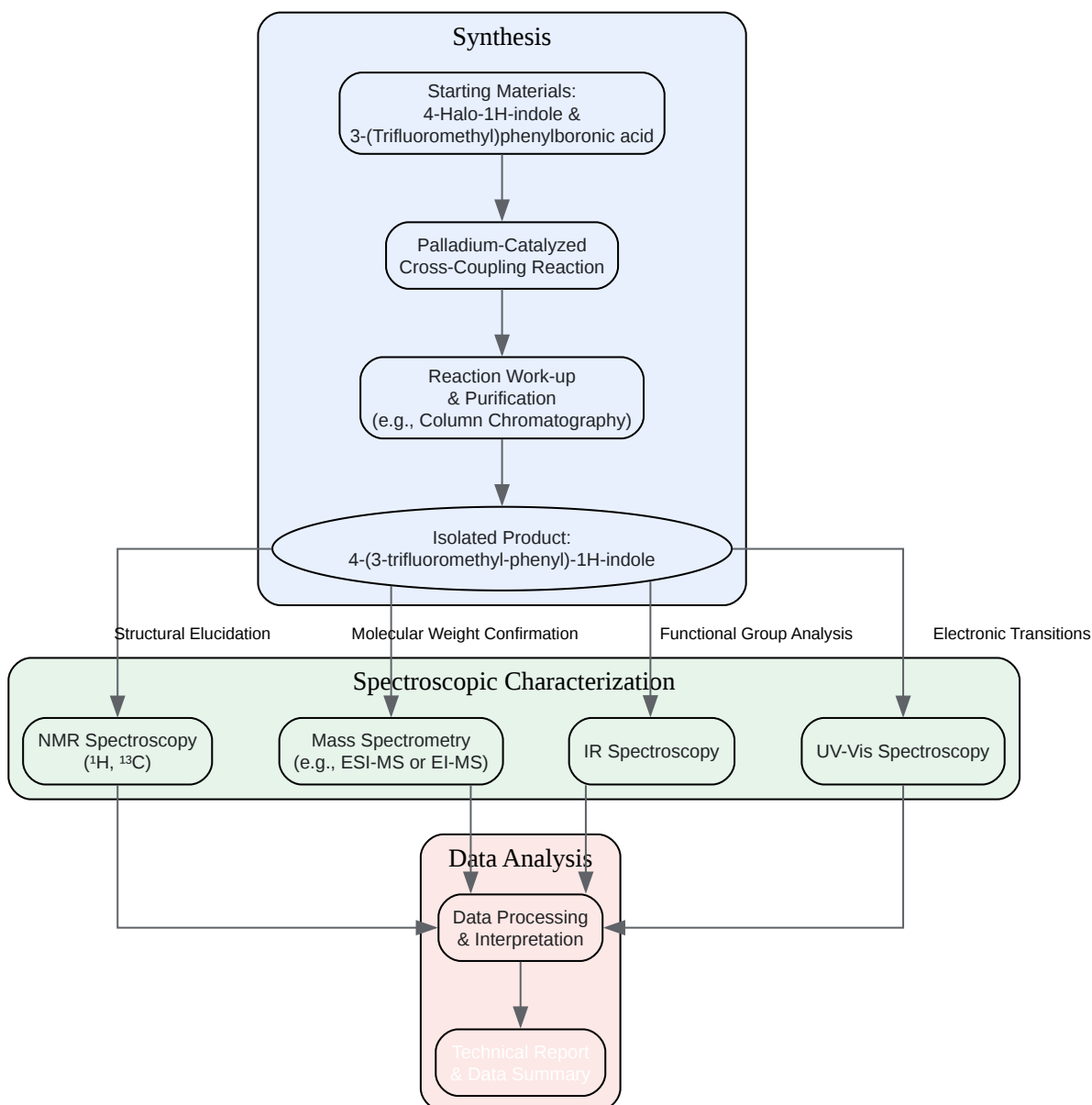
Due to the lack of specific experimental data, quantitative tables summarizing chemical shifts, coupling constants, and mass-to-charge ratios cannot be provided.

## Experimental Protocols

As no specific synthesis and characterization of **4-(3-trifluoromethyl-phenyl)-1H-indole** has been found, a general experimental protocol for the synthesis and subsequent spectroscopic analysis is proposed below. This protocol is hypothetical and would require optimization.

**Synthesis:** A plausible synthetic route would involve a Suzuki or a similar palladium-catalyzed cross-coupling reaction between a 4-halo-1H-indole (e.g., 4-bromo-1H-indole) and 3-(trifluoromethyl)phenylboronic acid.

**General Characterization Workflow:**



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Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Instrumentation for Characterization:

- NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for  $^1\text{H}$  NMR and 100 MHz or higher for  $^{13}\text{C}$  NMR, using a deuterated solvent such as  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ .
- Mass spectra could be obtained using techniques like electrospray ionization (ESI) or electron impact (EI).
- IR spectra would be recorded on an FT-IR spectrometer.

In conclusion, while a detailed technical guide with specific experimental data for **4-(3-trifluoromethyl-phenyl)-1H-indole** cannot be provided at this time due to a lack of available information, this document offers a predictive overview of its expected spectroscopic properties and a general workflow for its synthesis and characterization. This information should be valuable for any researchers venturing into the study of this particular molecule.

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## References

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